1-(2-Fluorophenyl)ethane-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Ensure structural precision in your research. 1-(2-Fluorophenyl)ethane-1-sulfonamide (CAS 1250852-33-5) delivers a defined ortho-fluoro substitution and direct carbon-sulfur bond—distinguishing it from N-linked or meta/para-fluoro analogs. This unique architecture is critical for reproducible SAR data and reliable analytical reference standards (HPLC, LC-MS, NMR). With a balanced physicochemical profile (XLogP3-AA 0.9, TPSA 68.5 Ų, MW 203.24), it is an ideal fragment for FBDD campaigns and validated analytical method development. Source from pre-vetted suppliers, consistently offering ≥95% purity for research use.

Molecular Formula C8H10FNO2S
Molecular Weight 203.23
CAS No. 1250852-33-5
Cat. No. B2892560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)ethane-1-sulfonamide
CAS1250852-33-5
Molecular FormulaC8H10FNO2S
Molecular Weight203.23
Structural Identifiers
SMILESCC(C1=CC=CC=C1F)S(=O)(=O)N
InChIInChI=1S/C8H10FNO2S/c1-6(13(10,11)12)7-4-2-3-5-8(7)9/h2-6H,1H3,(H2,10,11,12)
InChIKeyUZOWUHHJJKCKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)ethane-1-sulfonamide (CAS 1250852-33-5): Key Specifications & Properties for Research Procurement


1-(2-Fluorophenyl)ethane-1-sulfonamide (CAS 1250852-33-5) is a small-molecule sulfonamide characterized by a 2-fluorophenyl group directly attached to an ethanesulfonamide moiety [1]. Its molecular formula is C8H10FNO2S, with a molecular weight of 203.24 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 0.9, a topological polar surface area of 68.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is a solid at room temperature and is supplied commercially with a purity of 95% .

Why 1-(2-Fluorophenyl)ethane-1-sulfonamide Should Not Be Interchanged with Close Analogs


Structural analogs of 1-(2-fluorophenyl)ethane-1-sulfonamide cannot be considered direct substitutes due to critical differences in their molecular architecture. The position of the fluorine atom on the phenyl ring (ortho vs. meta vs. para) is known to dramatically alter a molecule's electronic distribution, reactivity, and binding characteristics [1]. Furthermore, the connectivity of the sulfonamide group to the phenyl ring—whether through a direct bond (as in this compound) or via a nitrogen or methylene linker (as in N-(2-fluorophenyl)ethane-1-sulfonamide or N-[(2-Fluorophenyl)methyl]ethane-1-sulfonamide)—fundamentally changes the molecule's shape, conformational flexibility, and potential for intermolecular interactions. These structural variations necessitate the use of the specific, defined compound for research reproducibility and for generating accurate structure-activity relationship (SAR) data.

Quantitative Physicochemical and Safety Data for 1-(2-Fluorophenyl)ethane-1-sulfonamide (CAS 1250852-33-5)


Comparison of Computed Lipophilicity (XLogP3-AA) Between 1-(2-Fluorophenyl)ethane-1-sulfonamide and Analogs

The computed lipophilicity (XLogP3-AA) for 1-(2-fluorophenyl)ethane-1-sulfonamide is 0.9 [1]. For the structurally related N-(2-fluorophenyl)ethane-1-sulfonamide, the computed logP value is slightly higher at 0.998 [2]. While both are within the range favored for oral bioavailability (Lipinski's Rule of 5 suggests logP ≤5), this difference of approximately 0.1 logP units can impact membrane permeability and solubility in a medicinal chemistry context.

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Safety Profile: Hazard Classification of 1-(2-Fluorophenyl)ethane-1-sulfonamide per GHS

1-(2-Fluorophenyl)ethane-1-sulfonamide is classified with specific GHS hazards: it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This safety profile necessitates the use of personal protective equipment and proper ventilation during handling. While many small-molecule sulfonamides carry similar warnings, the specific combination and severity can vary; this documented profile provides a clear, auditable standard for risk assessment and safe laboratory practice for this particular compound.

Chemical Safety Laboratory Handling Toxicology

Recommended Research Applications for 1-(2-Fluorophenyl)ethane-1-sulfonamide (CAS 1250852-33-5)


A Defined Building Block for Structure-Activity Relationship (SAR) Studies

The compound's well-defined structure and the commercial availability of several close positional analogs (e.g., ortho-, meta-, and para-fluorophenyl derivatives) make it a suitable candidate for systematic SAR investigations. Researchers can use 1-(2-fluorophenyl)ethane-1-sulfonamide to probe the specific contribution of the ortho-fluoro substitution pattern and the direct carbon-sulfur bond to a biological target of interest, with comparisons to the 3-fluoro and 4-fluoro isomers readily accessible .

A Reference Standard for Analytical Method Development

With its reported purity of 95% and fully characterized physicochemical properties (e.g., LogP, TPSA) [1], this compound can serve as a practical reference standard for the development and validation of analytical methods such as HPLC, LC-MS, or NMR spectroscopy, particularly when working with libraries of small, fluorinated sulfonamides.

A Scaffold for Fragment-Based Drug Discovery (FBDD)

The low molecular weight (203.24 g/mol) and balanced physicochemical profile (XLogP 0.9, TPSA 68.5 Ų) [1] place 1-(2-fluorophenyl)ethane-1-sulfonamide within the property space typically desired for fragment libraries in FBDD. Its sulfonamide group provides a hydrogen-bonding anchor, while the fluorophenyl moiety allows for vectorial growth toward less-explored chemical space.

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